![molecular formula C9H10F2O4 B3217741 Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate CAS No. 118460-43-8](/img/structure/B3217741.png)
Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate
Overview
Description
Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate, also known as EFH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
1. Applications in Organic Synthesis and Chemical Reactions
- Diels-Alder Reaction and Transition State Analysis : Griffith et al. (2006) found that difluorinated alkenoate ethyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)-2-propenoate reacts rapidly with furan, indicating a highly polar transition state. This reaction was explored using density functional theory (DFT) calculations, revealing insights into the reaction mechanism and stereochemical outcomes (Griffith et al., 2006).
2. Synthesis of Complex Molecules
- Intermediate for Gemcitabine Hydrochloride : Mukarram et al. (2011) describe an efficient protocol for synthesizing ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan4-yl]-2,2-difluoro-3-hydroxypropanoate, an important intermediate for preparing gemcitabine hydrochloride. They provide observations on physical properties and purity, adaptable to industrial scale (Mukarram et al., 2011).
3. Enzymatic Activity and Enantioselectivity
- Kinetic Resolution of Racemic Ethyl 3-Aryl-3-hydroxypropanoates : Brem et al. (2012) investigated the immobilization of Pseudomonas fluorescens lipase and its application in the kinetic resolution of racemic ethyl 3-aryl-3-hydroxypropanoates. This study highlights the potential of biocatalysts in selective synthetic applications (Brem et al., 2012).
4. Polymer Synthesis
- Biobased Polyester Synthesis : Jiang et al. (2014) utilized 2,5-Bis(hydroxymethyl)furan, a biobased diol, for enzymatic polymerization with various diacid ethyl esters. This method produces novel biobased furan polyesters, showcasing the use of renewable resources in polymer synthesis (Jiang et al., 2014).
properties
IUPAC Name |
ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O4/c1-2-14-8(13)9(10,11)7(12)6-4-3-5-15-6/h3-5,7,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNPGOWDCDQUSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CO1)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246214 | |
Record name | Ethyl α,α-difluoro-β-hydroxy-2-furanpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118460-43-8 | |
Record name | Ethyl α,α-difluoro-β-hydroxy-2-furanpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118460-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α,α-difluoro-β-hydroxy-2-furanpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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